1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H20F3N3O3S and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and PI3 Kinase Inhibition
The compound's application includes its role in the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179. The synthesis demonstrates a practical route, leading to the stereochemical determination of the metabolite, which contributes to the understanding of PI3 kinase inhibition mechanisms (Chen et al., 2010).
Advancements in Atom-transfer Radical Cyclizations
This compound is related to advancements in atom-transfer radical cyclizations, offering a method to synthesize substituted 3-azabicyclo-[3.3.0]octanes, showcasing its utility in the creation of complex organic structures (Flynn et al., 1992).
Catalysis in Pauson–Khand Reactions
It also facilitates the Rh(I)-catalyzed Pauson–Khand reaction of certain derivatives, highlighting its role in organic synthesis to produce compounds with significant structural complexity (Inagaki et al., 2007).
Development of Non-hazardous Chemical Substitutes
Research on arylsulfonyl isocyanates, which are used for producing carbamates and ureas, finds relevance in identifying non-hazardous substitutes for these toxic compounds. This highlights the compound's potential in safer chemical synthesis processes (Sa̧czewski et al., 2006).
Metabolic Insights and Drug Development
The compound is related to the metabolic understanding of drugs like gliclazide, where metabolites and their formation processes are crucial for drug development and optimization (Oida et al., 1985).
Mechanistic Studies in Isocyanate Formation
Investigations into the formation mechanisms of (sulfonylamino)sulfonyl isocyanates provide insights into safer and more efficient synthetic routes for related compounds, contributing to the broader understanding of chemical synthesis (Warm et al., 1994).
properties
IUPAC Name |
1-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-26(24,25)22-11-6-7-12(22)9-10(8-11)20-15(23)21-14-5-3-2-4-13(14)16(17,18)19/h2-5,10-12H,6-9H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBASNEPZKCUYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea |
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